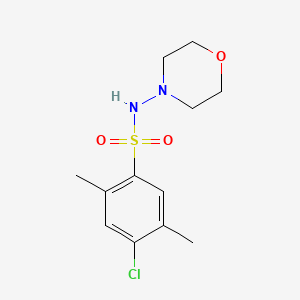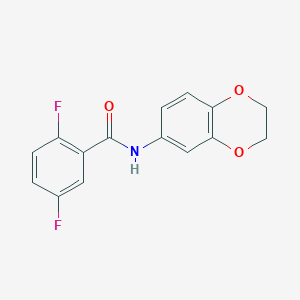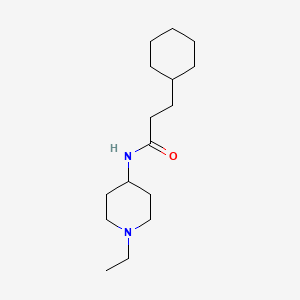
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
描述
N-(4-bromophenyl)-4-(pentanoylamino)benzamide, also known as BPN or BPN14770, is a small molecule drug that has shown promising results in various scientific research studies. BPN belongs to the class of compounds known as benzamide derivatives that have been extensively studied for their therapeutic potential in various neurological disorders.
作用机制
N-(4-bromophenyl)-4-(pentanoylamino)benzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The PKA pathway is involved in various cellular processes such as synaptic plasticity, gene expression, and cell survival. This compound has also been shown to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound increases the levels of cAMP and activates the PKA pathway, which in turn enhances synaptic plasticity and cognitive function. This compound also reduces the levels of amyloid beta, a toxic protein that accumulates in the brains of Alzheimer's disease patients. This compound has also been shown to reduce anxiety-like behavior and enhance social behavior in animal models of autism spectrum disorder.
实验室实验的优点和局限性
N-(4-bromophenyl)-4-(pentanoylamino)benzamide has several advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the brain. This compound is also selective for PDE4D, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. This compound is a synthetic compound that requires advanced organic chemistry techniques and equipment for synthesis. This compound is also expensive to produce, which may limit its availability for research studies.
未来方向
There are several future directions for research on N-(4-bromophenyl)-4-(pentanoylamino)benzamide. One direction is to investigate the therapeutic potential of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to study the long-term effects of this compound on cognitive function and behavior. Additionally, future studies could investigate the safety and efficacy of this compound in clinical trials with human subjects. Overall, this compound has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its mechanisms of action and therapeutic effects.
科学研究应用
N-(4-bromophenyl)-4-(pentanoylamino)benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, autism spectrum disorder, and fragile X syndrome. This compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity in preclinical studies. This compound has also been shown to reduce amyloid beta levels, a hallmark of Alzheimer's disease, in animal models. These findings suggest that this compound has significant potential as a therapeutic agent for various neurological disorders.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-4-17(22)20-15-9-5-13(6-10-15)18(23)21-16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXTZBYREJNPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B4792110.png)
![7-[1,2-dichloro-2-(2-chloro-5-pyrimidinyl)vinyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B4792116.png)
![diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4792122.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4792127.png)

![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)

